molecular formula C17H17ClN4O3 B6662245 2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid

2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid

Cat. No.: B6662245
M. Wt: 360.8 g/mol
InChI Key: MAKSACUCUSPAEE-UHFFFAOYSA-N
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Description

2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid is a complex organic compound that features a combination of aromatic, heterocyclic, and carboxylic acid functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common synthetic route includes:

    Preparation of 1-pyrazin-2-ylpiperidine: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Formation of the benzoic acid derivative:

    Coupling reaction: The final step involves coupling the 1-pyrazin-2-ylpiperidine with the benzoic acid derivative using coupling agents like carbodiimides under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling reactions: The amino group can participate in coupling reactions to form new amide or peptide bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid has several scientific research applications:

    Medicinal chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological research: The compound is used to investigate its effects on various biological pathways and processes.

    Pharmaceutical research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-aminobenzoic acid: Shares the benzoic acid core but lacks the pyrazin-2-ylpiperidine moiety.

    4-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid: Similar structure but without the chloro substituent.

Uniqueness

2-Chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid is unique due to the presence of both the chloro and pyrazin-2-ylpiperidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

2-chloro-4-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3/c18-14-9-12(1-2-13(14)17(24)25)21-16(23)11-3-7-22(8-4-11)15-10-19-5-6-20-15/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKSACUCUSPAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)C(=O)O)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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